molecular formula C10H18N2O4 B13118047 4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one

4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B13118047
M. Wt: 230.26 g/mol
InChI Key: DRDBQYGRSNCVET-UHFFFAOYSA-N
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Description

tert-Butyl(2-(hydroxymethyl)-5-oxopyrrolidin-3-yl)carbamate is a chemical compound that features a tert-butyl group, a hydroxymethyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(2-(hydroxymethyl)-5-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the hydroxymethyl and pyrrolidinone functionalities. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form tert-butyl esters . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Industrial Production Methods

Industrial production of tert-Butyl(2-(hydroxymethyl)-5-oxopyrrolidin-3-yl)carbamate may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2-(hydroxymethyl)-5-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed synthesis can yield N-Boc-protected anilines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl(2-(hydroxymethyl)-5-oxopyrrolidin-3-yl)carbamate involves its role as a protecting group for amines. The tert-butoxycarbonyl (Boc) group can be installed and removed under relatively mild conditions, making it useful in peptide synthesis . The compound interacts with molecular targets through its functional groups, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(2-(hydroxymethyl)-5-oxopyrrolidin-3-yl)carbamate is unique due to its combination of functional groups, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and its role in protecting group chemistry make it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-5-oxopyrrolidin-3-yl]carbamate

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-8(14)11-7(6)5-13/h6-7,13H,4-5H2,1-3H3,(H,11,14)(H,12,15)

InChI Key

DRDBQYGRSNCVET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)NC1CO

Origin of Product

United States

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